molecular formula C8H13NaO2S2 B1149098 R(+)-Alpha Lipoic Acid SodiuM CAS No. 176110-81-9

R(+)-Alpha Lipoic Acid SodiuM

Cat. No.: B1149098
CAS No.: 176110-81-9
M. Wt: 228.3 g/mol
InChI Key: UUDFBRWLHZIIQX-OGFXRTJISA-M
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Description

R(+)-Alpha Lipoic Acid Sodium is a naturally occurring sulfur-containing fatty acid known for its high antioxidant activity. It is the sodium salt form of R(+)-Alpha Lipoic Acid, which is the biologically active enantiomer of Alpha Lipoic Acid. This compound is widely recognized for its therapeutic potential in treating various conditions, including diabetes, nerve pain, weight loss, heart disease, and primary mitochondrial disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of R(+)-Alpha Lipoic Acid involves several steps. One common method includes the reduction of a ketone intermediate followed by bromination to yield dibromo ester, which is then transformed into the desired product . The process typically involves the use of anhydrous hydrogen bromide and other reagents under controlled conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods: Industrial production of R(+)-Alpha Lipoic Acid Sodium often involves large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process may include additional purification steps such as crystallization and recrystallization to obtain the final product in its purest form .

Chemical Reactions Analysis

Types of Reactions: R(+)-Alpha Lipoic Acid Sodium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can be carried out using halogenating agents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydrolipoic acid .

Scientific Research Applications

R(+)-Alpha Lipoic Acid Sodium has a wide range of scientific research applications:

Mechanism of Action

R(+)-Alpha Lipoic Acid Sodium exerts its effects through several mechanisms:

Comparison with Similar Compounds

Uniqueness: R(+)-Alpha Lipoic Acid Sodium is unique due to its higher biological activity and better pharmacokinetic profile compared to its S-enantiomer. It is more rapidly absorbed and utilized in the body, making it more effective in therapeutic applications .

Properties

CAS No.

176110-81-9

Molecular Formula

C8H13NaO2S2

Molecular Weight

228.3 g/mol

IUPAC Name

sodium;5-[(3R)-dithiolan-3-yl]pentanoate

InChI

InChI=1S/C8H14O2S2.Na/c9-8(10)4-2-1-3-7-5-6-11-12-7;/h7H,1-6H2,(H,9,10);/q;+1/p-1/t7-;/m1./s1

InChI Key

UUDFBRWLHZIIQX-OGFXRTJISA-M

Isomeric SMILES

C1CSS[C@@H]1CCCCC(=O)[O-].[Na+]

SMILES

C1CSSC1CCCCC(=O)O.[Na]

Canonical SMILES

C1CSSC1CCCCC(=O)[O-].[Na+]

Origin of Product

United States

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